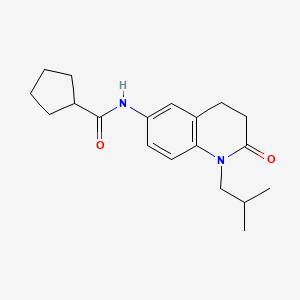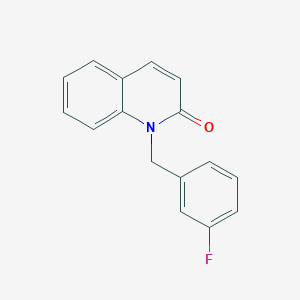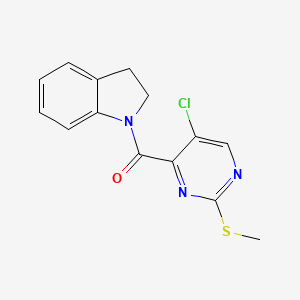![molecular formula C9H8ClF3S B2816607 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene CAS No. 448967-32-6](/img/structure/B2816607.png)
1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene, also known as TCF-4 (trifluoromethylthiophenol), is a chemical compound that has gained significant attention in various fields of research and industry. It has a molecular formula of C9H8ClF3S and a molecular weight of 240.67 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with a trifluoromethyl group and a 2-chloroethylsulfanyl group .Chemical Reactions Analysis
While specific chemical reactions involving 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene are not available, benzene derivatives are known to undergo nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.67 and a molecular formula of C9H8ClF3S . Unfortunately, specific details such as boiling point and storage conditions are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfanyl-Indoles Researchers Kobayashi et al. (2013) developed an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles. This synthesis involves starting from 1-isothiocyanato-2-[sulfinyl(or sulfonyl)methyl]benzenes, which are derived from N-[2-(chloromethyl)phenyl]formamide through a four-step sequence. The product formation occurs through cyclization of the precursor isothiocyanates using sodium hydride, followed by S- and/or N-alkylation of the resulting 1-sodio-2-sodiosulfanyl-1H-indole intermediates (K. Kobayashi, Akihiro Kobayashi, & Kosuke Ezaki, 2013).
Preparation of Benzofurans and Benzothiophenes The work of Sheng et al. (2014) describes a facile and general route to synthesize 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes. This process involves the reaction of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes or methyl(2-alkynylphenyl)sulfanes, promoted by BiCl3, and is notable for its broad functional group tolerance (J. Sheng, C. Fan, & Jie Wu, 2014).
Solvent Extraction of Aromatic Hydrocarbons Arce et al. (2007) explored the use of the ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide in separating aromatic hydrocarbons from alkanes. Their study showed that this ionic liquid effectively removes benzene from mixtures with hexane, suggesting its potential as an alternative solvent in liquid extraction processes for separating aromatic compounds from alkanes (A. Arce, M. Earle, H. Rodríguez, & K. R. Seddon, 2007).
Chemical Synthesis of Sulfanyl-Benzene Kolomeitsev et al. (2008) found that hydrolytically stable trifluoromethyl triflate can act as a liquid reservoir of ‘masked’ difluorophosgene. Their study demonstrated that anhydrous F− sources can cleave the S–O bond in trifluoromethyl triflate to yield trifluoromethanolate salts, which are useful trifluoromethoxy group carriers. The reaction with in situ generated benzyne leads to [(trifluoromethyl)sulfanyl]benzene (A. Kolomeitsev, M. Vorobyev, & Hartmut Gillandt, 2008).
Catalysis and Molecular Structure Studies In a study by Baker et al. (2012), axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene was synthesized and used in the synthesis of diastereomeric sulfoxides and rhodium complexes. This research provides insights into the catalytic properties and molecular structures of these complexes (R. W. Baker, Hanna Radzey, N. T. Lucas, & P. Turner, 2012).
Pharmaceutical Intermediate Synthesis Sengupta et al. (2015) described synthetic studies for an APD334 precursor, 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, developed through a scalable process starting from readily available materials. This process highlights the role of such compounds in pharmaceutical synthesis (D. Sengupta, T. Gharbaoui, A. Krishnan, D. Buzard, Robert M. Jones, You-an Ma, Robert Burda, A. Montalban, & G. Semple, 2015).
Eigenschaften
IUPAC Name |
1-(2-chloroethylsulfanyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3S/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZLLDYBBJFGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCCCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2816525.png)


![[2-(Cyclopentyloxy)pyridin-4-yl]methanamine](/img/structure/B2816531.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2816533.png)
![4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2816534.png)


![2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2816540.png)
![7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2816542.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816544.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2816546.png)